7-(2-Chloroethyl)guanine

Description

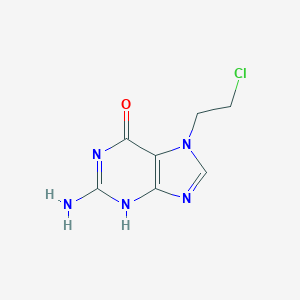

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-(2-chloroethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULBUWBTSDCEDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176788 |

Source

|

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-87-6 |

Source

|

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 7-(2-Chloroethyl)guanine

An In-Depth Technical Guide to the Synthesis and Characterization of 7-(2-Chloroethyl)guanine

Executive Summary

This compound is a critical DNA adduct formed by the reaction of DNA with bifunctional chloroethylating agents, a class of compounds that includes clinically significant antitumor drugs like the nitrosoureas. Its formation is a key initial step leading to the generation of therapeutically important DNA interstrand cross-links. This guide provides a comprehensive, technically-grounded overview for the chemical synthesis and rigorous analytical characterization of this compound. Authored for researchers, medicinal chemists, and toxicologists, this document details a robust two-step synthetic pathway, outlines a multi-technique analytical workflow for structural verification and purity assessment, and explains the scientific rationale behind the chosen methodologies.

Introduction: Scientific Significance and Context

Guanine is the most nucleophilic of the DNA bases, making it a primary target for electrophilic alkylating agents.[1] While alkylation can occur at several positions, the N7 position is highly susceptible.[1] this compound is the N7-alkylated adduct resulting from exposure to agents such as 1-(2-chloroethyl)-1-nitrosourea (CNU).[2]

The significance of this adduct lies in its subsequent chemical transformations. The chlorine atom of the chloroethyl group remains reactive, capable of a second alkylation event. This can lead to the formation of a DNA interstrand cross-link, a highly cytotoxic lesion that inhibits DNA replication and transcription, ultimately triggering cell death in rapidly dividing cancer cells.[3] The synthesis of an authentic standard of this compound is therefore essential for:

-

Mechanistic Studies: Investigating the kinetics and mechanisms of DNA cross-link formation.

-

Toxicology: Serving as a biomarker to quantify DNA damage upon exposure to environmental or therapeutic chloroethylating agents.

-

Drug Development: Acting as a reference compound in the development and evaluation of new alkylating antitumor drugs.

This guide provides the necessary protocols to empower researchers to produce and validate this vital chemical tool.

Part I: Chemical Synthesis Strategy

The synthesis of this compound is most reliably achieved through a two-step process. This strategy is predicated on the initial introduction of a hydroxyethyl group, which is subsequently converted to the desired chloroethyl functionality. This approach offers superior control and avoids the formation of unwanted byproducts that can arise from direct alkylation with more reactive bifunctional reagents.

Synthetic Workflow Overview

The pathway involves:

-

Step A: N7-Alkylation of Guanine: Synthesis of the precursor, 7-(2-hydroxyethyl)guanine.

-

Step B: Chlorination: Conversion of the terminal hydroxyl group of the precursor to a chloride using a suitable chlorinating agent.

Caption: The two-step synthetic pathway to this compound.

Experimental Protocol: Synthesis of 7-(2-hydroxyethyl)guanine (Precursor)

The direct alkylation of guanine can lead to a mixture of N7 and N9 substituted products. The choice of reaction conditions is critical to favor the formation of the desired N7 isomer.

-

Reagents and Materials:

-

Guanine

-

2-Chloroethanol

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Deionized Water

-

-

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanine in an aqueous solution of NaOH. The formation of the sodium salt of guanine increases its solubility and nucleophilicity.

-

Addition of Alkylating Agent: Add a molar excess of 2-chloroethanol to the solution. While seemingly counterintuitive to use a chloro-reagent to make an alcohol, under these basic conditions, the primary reaction is substitution at the guanine ring, not elimination. The use of a polar aprotic solvent like DMF can facilitate the reaction.

-

Reaction: Heat the mixture under reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with HCl. The product, 7-(2-hydroxyethyl)guanine, is less soluble at neutral pH and will precipitate out of the solution.[4]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and then with a cold organic solvent (e.g., ethanol or acetone) to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from water.

-

Experimental Protocol: Synthesis of this compound

This step involves a classic nucleophilic substitution, converting the primary alcohol of the precursor into an alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies product workup.[3]

-

Reagents and Materials:

-

7-(2-hydroxyethyl)guanine (from Step 2.2)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous DMF (as solvent/catalyst)

-

Anhydrous Diethyl Ether

-

-

Step-by-Step Methodology:

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dry 7-(2-hydroxyethyl)guanine in a minimal amount of anhydrous DMF.

-

Cooling: Cool the flask in an ice bath to 0 °C. Thionyl chloride is highly reactive, and this initial cooling helps to control the exothermicity of the reaction.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled suspension with vigorous stirring. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Product Isolation: Quench the reaction by carefully pouring the mixture into a beaker of ice-cold anhydrous diethyl ether. This will cause the product, likely as a hydrochloride salt, to precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove any residual DMF and SOCl₂, and dry under vacuum.

-

Part II: Analytical Characterization

Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is required to provide orthogonal data, ensuring the material is suitable for its intended research applications.

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound and for separating it from potential isomers (e.g., N9-alkylated guanine).

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The polar guanine moiety interacts less with the nonpolar stationary phase, while the chloroethyl group provides some retention.

-

Exemplary Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[5]

-

Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile in an aqueous buffer like 10 mM ammonium acetate (pH 5).[5]

-

Detection: UV detection at a wavelength where the purine ring strongly absorbs, typically around 255 nm.[5]

-

Expected Outcome: A single, sharp peak at a characteristic retention time, with purity calculated from the peak area percentage. The analysis should confirm the absence of peaks corresponding to the starting material and other major impurities.

-

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight of the compound.

-

Principle: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like guanine derivatives. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Outcome: For this compound (C₇H₈ClN₅O), the calculated monoisotopic mass is approximately 213.04 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 214.05. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) should be visible in the mass spectrum, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H, ¹³C) within a molecule, providing information on connectivity and stereochemistry.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

H8 Proton: A singlet around δ 8.0-8.5 ppm. This is a key diagnostic signal for the purine ring.

-

NH₂ Protons: A broad singlet around δ 6.5-7.0 ppm, corresponding to the C2-amino group.

-

NH Proton: A broad singlet for the N1-H proton of the ring.

-

N7-CH₂-CH₂-Cl: Two distinct signals, each integrating to 2 protons. The protons on the carbon adjacent to the nitrogen (N7-CH₂) will appear as a triplet around δ 4.4-4.6 ppm. The protons on the carbon adjacent to the chlorine (-CH₂-Cl) will be downfield due to the electronegativity of chlorine, appearing as a triplet around δ 3.8-4.0 ppm. The triplet-triplet pattern arises from the coupling between the two adjacent methylene groups.

-

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Molecular Formula | - | C₇H₈ClN₅O |

| Molecular Weight | - | 213.62 g/mol |

| HPLC | Purity | >95% (as determined by peak area at ~255 nm) |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 214.05, with Cl isotope pattern |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~8.2 ppm (s, 1H, H8), ~4.5 ppm (t, 2H, N-CH₂), ~3.9 ppm (t, 2H, CH₂-Cl) |

| IR Spectroscopy | Key Stretches (cm⁻¹) | ~3300-3100 (N-H), ~1690 (C=O), ~750 (C-Cl) |

Safety, Handling, and Stability

-

Hazard Assessment: this compound is an alkylating agent and should be handled as a potential mutagen and carcinogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place (e.g., desiccator at 2-8 °C) to prevent degradation. Solutions should be prepared fresh, as the chloroethyl group can be susceptible to hydrolysis over time.

Conclusion

The successful synthesis and rigorous characterization of this compound are achievable through the systematic application of the protocols outlined in this guide. The two-step synthetic approach provides a controlled and reliable method for its preparation, while the orthogonal analytical workflow ensures the final product's identity, structure, and purity. This validated chemical standard is an indispensable tool for advancing research in cancer pharmacology, DNA repair mechanisms, and toxicology.

References

-

ResearchGate. (n.d.). Chemical structures of guanine and its derivatives reviewed including... Retrieved January 14, 2026, from [Link]

-

ACS Omega. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Publications. Retrieved January 14, 2026, from [Link]

-

American Chemical Society. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Publications. Retrieved January 14, 2026, from [Link]

-

Patsnap. (n.d.). Guanine one-pot synthesis method. Eureka. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of guanine.

-

ResearchGate. (2011). Radical-based alkylation of guanine derivatives in aqueous medium. Retrieved January 14, 2026, from [Link]

-

Tong, W. P., Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-8. Retrieved January 14, 2026, from [Link]

-

Abdel-Baser, M. A., et al. (1991). Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone. Biochemical Pharmacology, 41(3), 457-9. Retrieved January 14, 2026, from [Link]

-

RSC Publishing. (2011). Radical-based alkylation of guanine derivatives in aqueous medium. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

-

Hartley, J. A., et al. (1986). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. Cancer Research, 46(4 Pt 1), 1948-51. Retrieved January 14, 2026, from [Link]

-

Eder, E., et al. (1988). Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. Carcinogenesis, 9(11), 2125-8. Retrieved January 14, 2026, from [Link]

-

Hall, J. A., et al. (1981). Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. Proceedings of the National Academy of Sciences, 78(3), 1492-6. Retrieved January 14, 2026, from [Link]

-

PharmTech. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). N(7)-Hydroxyethylguanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanine. Retrieved January 14, 2026, from [Link]

-

Chen, H. J., et al. (2011). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 24(8), 1431-7. Retrieved January 14, 2026, from [Link]

-

eScholarship.org. (n.d.). DNA Damage: Alkylation. University of California. Retrieved January 14, 2026, from [Link]

-

Schaeffer, H. J., et al. (1981). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of medicinal chemistry, 24(9), 1093-6. Retrieved January 14, 2026, from [Link]

-

Kaur, B., et al. (1996). Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. Carcinogenesis, 17(3), 485-92. Retrieved January 14, 2026, from [Link]

-

Politzer, P., et al. (1986). The structure and properties of 7-(2-oxoethyl)guanine: a model for a key DNA alkylation product of vinyl chloride. IARC Scientific Publications, (70), 37-43. Retrieved January 14, 2026, from [Link]

-

Föst, U., et al. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology. Supplement, 13, 250-3. Retrieved January 14, 2026, from [Link]

-

Sun, D., Hurley, L. H. (1993). Alkylation of guanine and cytosine in DNA by bizelesin. Evidence for a covalent immobilization leading to a proximity-driven alkylation of normally unreactive bases by a (+)-CC-1065 cross-linking compound. Chemical research in toxicology, 6(6), 889-94. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Guanine one-pot synthesis method.

-

Lestari, F., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 33(2), 245-254. Retrieved January 14, 2026, from [Link]

-

van Delft, J. H., et al. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281-9. Retrieved January 14, 2026, from [Link]

-

Ye, Q., Bodell, W. J. (1997). Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Journal of chromatography. B, Biomedical sciences and applications, 694(1), 65-70. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of guanosine (A) and its HPLC-purified chlorinated.... Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Guanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Ewha Womans University. (n.d.). Synthesis of 9-[(2-hydroxy-1-phosphonylethoxy)ethyl]guanine, 1-[(2-hydroxy-1-phosphonylethoxy)ethyl]cytosine and 9-[(2-hydroxy-1-phosphonylethoxy)ethyl]adenine. Retrieved January 14, 2026, from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 7-(2-Chloroethyl)guanine

This guide provides a comprehensive technical overview of 7-(2-chloroethyl)guanine, a critical DNA adduct formed by the action of chloroethylating anticancer agents. Synthesizing data from foundational studies on DNA alkylation, this document is intended for researchers, scientists, and drug development professionals. We will delve into the adduct's chemical nature, its formation from clinically relevant precursors, its inherent instability, and the analytical methodologies required for its study.

Introduction: The Significance of N7-Guanine Alkylation

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for a vast array of endogenous and exogenous alkylating agents. Chloroethylating agents, a class of compounds including the clinically important nitrosoureas (e.g., Carmustine, BCNU) and other agents like Clomesone, exert their cytotoxic effects through the covalent modification of DNA. Upon decomposition, these drugs generate a reactive 2-chloroethyldiazohydroxide or a related chloroethyl carbonium ion, which readily attacks the guanine N7 position to form the this compound (7-CEG) adduct.

While the formation of O⁶-alkylguanine adducts is more directly linked to the highly cytotoxic DNA interstrand cross-links, the N7-adducts are formed in much greater abundance. The chemical fate of the 7-CEG adduct—its stability, degradation pathways, and interaction with cellular machinery—is crucial for understanding the complete mechanistic profile of these drugs, including their efficacy and potential for secondary carcinogenesis. This guide will illuminate the key chemical properties that dictate the biological consequences of this major DNA lesion.

Chemical and Physical Properties

Direct experimental data for isolated this compound is sparse in the literature, as it is typically studied as a transient DNA adduct. However, its properties can be reliably inferred from the well-characterized parent molecule, guanine, and the extensive studies on analogous N7-alkylguanine derivatives.

Molecular Structure and Inferred Physicochemical Data

The introduction of the 2-chloroethyl group at the N7 position induces a formal positive charge on the imidazole ring of the purine system. This quaternization of the nitrogen is the primary driver of the adduct's chemical reactivity and instability.

| Property | Guanine | This compound (Inferred) | Rationale for Inference |

| Molecular Formula | C₅H₅N₅O | C₇H₈ClN₅O | Addition of a C₂H₄Cl group. |

| Molecular Weight | 151.13 g/mol | 213.62 g/mol | Sum of atomic masses. |

| Appearance | White to cream powder | Expected to be a white to off-white solid | General property of purine derivatives. |

| Melting Point | >300 °C (decomposes) | Expected to decompose at a lower temperature | Alkyl substitution and induced charge often reduce thermal stability. |

| Water Solubility | Practically insoluble | Expected to have significantly higher water solubility | The positive charge on the purine ring increases polarity and affinity for polar solvents. |

| pKa | ~9.2 (N1-H), ~12.3 (N9-H) | pKa of N1-H expected to be significantly lower (~7.0) | The electron-withdrawing effect of the positively charged imidazole ring increases the acidity of the N1 proton. |

Formation and Reactivity

Mechanism of Formation from Chloroethylnitrosoureas (CENUs)

The formation of 7-CEG from CENUs is a well-established mechanism. The drug first undergoes spontaneous, non-enzymatic decomposition under physiological conditions to yield a reactive 2-chloroethyldiazohydroxide intermediate. This intermediate can then alkylate nucleophilic centers, with the N7 position of guanine being a primary target.

Caption: Formation of 7-CEG from a Chloroethylnitrosourea (CENU).

The reaction exhibits a preference for guanine residues within runs of three or more guanines in a DNA sequence, suggesting that the local electronic environment influences the reactivity of the N7 position.

Chemical Stability and Degradation Pathways

The defining characteristic of 7-CEG in DNA is its chemical instability. The positive charge on the guanine ring system weakens the N-glycosidic bond and makes the imidazole ring susceptible to hydrolytic cleavage.

Major Degradation Pathways

There are three primary competing pathways for the degradation of the 7-CEG adduct in a biological system:

-

Depurination: This is the hydrolytic cleavage of the N9-C1' glycosidic bond, releasing the free 7-CEG base and leaving an apurinic (AP) site in the DNA backbone. This is generally the most rapid degradation pathway for N7-alkylguanine adducts under physiological conditions. The resulting AP sites are themselves mutagenic lesions if not repaired.

-

Imidazole Ring Opening: Attack of a hydroxide ion at the C8 position of the guanine ring leads to the formation of a stable, ring-opened formamidopyrimidine (FAPy) derivative, specifically N⁵-(2-chloroethyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine. While slower than depurination at neutral pH, this pathway becomes more significant under basic conditions and results in a more persistent lesion.

-

Hydrolysis of the Chloroethyl Side Chain: The 2-chloroethyl group can be hydrolyzed to a 2-hydroxyethyl group, converting 7-CEG into 7-(2-hydroxyethyl)guanine (7-HEG). This reaction can occur both before and after depurination. 7-HEG is a common adduct observed in cells treated with CENUs and is more stable than its chloroethyl precursor, though it is still subject to depurination.

Caption: Major degradation pathways of the 7-CEG adduct in DNA.

Stability and Kinetics

While the precise half-life of 7-CEG in DNA at 37°C and pH 7.4 has not been definitively published, extensive data on analogous N7-alkylguanine adducts allow for a reliable estimation.

| Adduct | Half-life in dsDNA (pH ~7.4, 37°C) | Reference |

| N7-methylguanine | ~150 hours | |

| N7-(2-hydroxy-3-butene)guanine | ~50 hours | |

| N7-(trihydroxy-benzo[a]pyreneyl)guanine | ~3 hours | |

| This compound | Estimated < 50 hours | Expert Inference |

Causality Behind Stability: The rate of depurination is influenced by the size and nature of the alkyl group. The electron-withdrawing chlorine atom in the 2-chloroethyl group is expected to further destabilize the glycosidic bond compared to a simple ethyl or hydroxyethyl group, leading to a shorter half-life. The rate of depurination for N7-alkylguanines is approximately 10⁶ times faster than for unmodified guanine.

Analytical Methodologies

The quantification of 7-CEG and its metabolites is essential for molecular dosimetry and mechanistic studies. Due to its low abundance and transient nature, highly sensitive and specific analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Recommended Protocol: LC-MS/MS for 7-CEG Quantification

This protocol is a self-validating system designed for the sensitive detection of 7-CEG released from DNA. The use of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte.

Step 1: DNA Isolation and Hydrolysis

-

Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit to ensure high purity.

-

Quantify the isolated DNA using UV absorbance (e.g., NanoDrop).

-

To release the 7-CEG adduct, perform neutral thermal hydrolysis. Resuspend 50-100 µg of DNA in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4).

-

Spike the sample with a known amount of a suitable stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-7-(2-chloroethyl)guanine). Note: If a specific standard for 7-CEG is unavailable, [¹⁵N₅]-7-ethylguanine can be used, but co-elution must be verified.

-

Heat the sample at 100°C for 30-60 minutes. This condition is sufficient to cleave the labile glycosidic bond of N7-adducts while leaving the bonds of unmodified purines largely intact.

-

Centrifuge the sample at high speed (>10,000 x g) for 10 minutes to pellet any remaining DNA and proteins.

-

Transfer the supernatant containing the released bases for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient optimized to separate 7-CEG from other nucleobases and potential contaminants. (e.g., 0-5% B over 5 min, then ramp to 95% B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Rationale for MRM Transitions: The most common and stable fragmentation of N7-alkylguanines is the loss of the alkyl group, resulting in a protonated guanine fragment at m/z 152. This provides a highly specific transition for detection.

-

| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |

| This compound | m/z 214.0/216.0 | m/z 152.1 | ~15-25 (to be optimized) |

| Internal Standard | Dependent on label | Dependent on label | ~15-25 (to be optimized) |

Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a signature doublet for the precursor ion at a ~3:1 ratio, which can be used as an additional confirmation of identity.

Caption: Workflow for the analysis of 7-CEG from DNA samples.

Step 3: Validation and Quantification

-

The analytical method should be validated according to ICH Q2(R1) guidelines, establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

A calibration curve should be prepared using a certified reference standard of 7-CEG.

-

The quantity of 7-CEG in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as adducts per 10⁶ or 10⁷ guanines.

Conclusion and Future Directions

This compound is a major, albeit transient, DNA adduct formed by an important class of chemotherapeutic agents. Its significance lies not in its direct mutagenicity, which is low, but in its role as a biomarker of exposure and as a precursor to other lesions, namely apurinic sites and the more stable FAPy adducts. The inherent instability driven by the quaternization of the N7 position dictates its biological fate.

Future research should focus on obtaining precise kinetic data for the hydrolysis and depurination of 7-CEG under physiological conditions. Furthermore, the development and certification of a stable isotope-labeled internal standard for 7-CEG would greatly enhance the accuracy and inter-laboratory comparability of quantitative studies, providing deeper insights into the molecular dosimetry and mechanisms of chloroethylating agents.

References

-

The Formation and Biological Significance of N7-Guanine Adducts. (2013). PMC - NIH. [Link]

-

Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. (1998). PubMed. [Link]

-

Chloroethylnitrosourea-derived ethano cytosine and adenine adducts are substrates for Escherichia coli glycosylases excising analogous etheno adducts. (2004). PubMed. [Link]

-

Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. (2018). PMC - NIH. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2015). NIH. [Link]

-

Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone. (2014). PMC - NIH. [Link]

-

Synthesis and characterization of polycyclic aromatic hydrocarbon o-quinone depurinating N7-guanine adducts. (1999). PubMed. [Link]

-

Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. (2022). PMC - NIH. [Link]

- Synthesis and Characterization of 15N5-Labeled Aflatoxin B1–Formamidopyrimidines and Aflatoxin B1–N7-Guanine

An In-depth Technical Guide to the Discovery and Historical Context of 7-(2-Chloroethyl)guanine

A Senior Application Scientist's Synthesis of its Central Role in DNA Alkylation Chemistry and Cancer Chemotherapy

Preamble: From Chemical Warfare to a Cornerstone of Cancer Treatment

The story of 7-(2-chloroethyl)guanine is intrinsically linked to the development of the first-ever chemotherapeutic agents, the nitrogen mustards. These compounds, initially synthesized for chemical warfare, were observed to have profound cytotoxic effects, particularly on rapidly dividing cells.[1][2] This observation pivoted their application towards cancer therapy, marking the dawn of a new era in medicine.[3][4] The journey to understanding how these agents exerted their potent anticancer effects led to the discovery of specific chemical modifications to the very blueprint of life: DNA. At the heart of this understanding lies the formation of the this compound adduct, a critical lesion that initiates a cascade of cellular events culminating in cell death. This guide provides a comprehensive overview of the discovery, historical context, and scientific significance of this pivotal DNA adduct for researchers, scientists, and professionals in drug development.

The Foundational Discovery: Unraveling the Molecular Target of Nitrogen Mustards

In the mid-20th century, the prevailing hypothesis was that carcinogens and cytotoxic agents primarily interacted with cellular proteins. However, the pioneering work of Peter Brookes and Philip Lawley in the 1960s fundamentally shifted this paradigm.[5][6] Their seminal research provided the first conclusive evidence that DNA was the primary target of alkylating agents like mustard gas.[5][7] In a landmark 1960 paper, they detailed the reaction of mustard gas with nucleic acids both in vitro and in vivo, demonstrating the formation of stable adducts with DNA bases.[6][7][8]

Subsequent work by Brookes and Lawley further elucidated the specifics of these interactions, showing that the N7 position of guanine is a primary site of alkylation.[9][10] This was a crucial step in identifying the precise molecular lesion responsible for the biological activity of nitrogen mustards. While their initial work focused on sulfur mustards, the principles were directly applicable to the nitrogen mustards being developed for cancer therapy. This foundational research laid the groundwork for the specific identification of this compound as a key product of the reaction between nitrogen mustards and DNA.

The Chemical Mechanism: Formation of the this compound Adduct

The formation of this compound is a multi-step process initiated by the intramolecular cyclization of the nitrogen mustard to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by the nucleophilic N7 atom of a guanine base in the DNA strand. This reaction results in the covalent attachment of the 2-chloroethyl group to the guanine base, forming the this compound monoadduct.

Figure 1: Formation of the this compound Monoadduct.

This initial monofunctional alkylation is a critical first step. The remaining chloroethyl arm of the nitrogen mustard can then undergo a second reaction, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[6]

Biological Consequences: From Adduct to Apoptosis

The formation of the this compound adduct is not a benign event. It sets in motion a series of cellular responses that ultimately determine the fate of the cell.

DNA Interstrand Cross-link (ICL) Formation

The this compound monoadduct is a precursor to the highly cytotoxic DNA interstrand cross-link. The second chloroethyl arm of the nitrogen mustard can react with the N7 position of a guanine on the opposite DNA strand, covalently linking the two strands of the double helix.[6] This cross-linking prevents the separation of the DNA strands, which is essential for both DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.[11]

Figure 2: Pathway from Monoadduct to Cellular Consequences.

DNA Repair and Cellular Resistance

Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary adduct, this compound, can be recognized and removed by DNA glycosylases as part of the base excision repair (BER) pathway. However, the formation of interstrand cross-links presents a more formidable challenge to the cell's repair machinery. The repair of ICLs is a complex process involving multiple pathways, including nucleotide excision repair (NER) and homologous recombination. The efficiency of these repair pathways can significantly influence a cancer cell's sensitivity or resistance to nitrogen mustard-based therapies.

Cytotoxicity of Nitrogen Mustards

The cytotoxic efficacy of various nitrogen mustards is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Nitrogen Mustard | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [12][13] |

| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [12][13] |

| Phenylboronic Acid Mustard 1 | MDA-MB-468 (Breast Cancer) | 16.7 | [12][13] |

| Phenylboronic Acid Mustard 1 | UO-31 (Renal Cancer) | 38.8 | [12][13] |

| Tyrosinamide-Chlorambucil Hybrid | MDA-MB-231 (Breast Cancer) | 48.61 | [1] |

| Tyrosinamide-Chlorambucil Hybrid | MCF-7 (Breast Cancer) | 31.25 | [1] |

| Melamine-Nitrogen Mustard Derivative | MCF-7 (Breast Cancer) | 18.70 | [1] |

| BFA-Nitrogen Mustard Hybrid 5a | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [1] |

| BFA-Nitrogen Mustard Hybrid 5a | HL-60 (Leukemia) | 4.48 | [1] |

| Platinum-Nitrogen Mustard Complex 2 | MIA PaCa2 (Pancreatic Cancer) | 4.2 | [14] |

| Platinum-Nitrogen Mustard Complex 2 | MCF-7 (Breast Cancer) | 12.6 | [14] |

| Platinum-Nitrogen Mustard Complex 2 | A549 (Lung Cancer) | 18.2 | [14] |

Table 1: Comparative Cytotoxicity (IC50) of Various Nitrogen Mustards in Human Cancer Cell Lines. Lower IC50 values indicate higher potency.

Methodologies for Synthesis and Detection

Synthesis of 7-(2-hydroxyethyl)guanine

Conceptual Synthesis Workflow for 7-(2-hydroxyethyl)guanine:

-

Protection of Guanine: The amino and lactam groups of guanine are typically protected to prevent side reactions.

-

Alkylation: The protected guanine is reacted with a suitable 2-hydroxyethylating agent.

-

Deprotection: The protecting groups are removed to yield the final product, 7-(2-hydroxyethyl)guanine.

-

Purification: The product is purified using techniques such as chromatography.

The conversion of this compound to 7-(2-hydroxyethyl)guanine can occur in vivo through hydrolysis, and this more stable adduct is often used as a biomarker of exposure to chloroethylating agents.[18]

Detection and Quantification of this compound and its Metabolites

The detection and quantification of DNA adducts like this compound in biological samples are critical for mechanistic studies and for monitoring exposure to genotoxic agents. Mass spectrometry-based methods are the gold standard for this purpose due to their high sensitivity and specificity.

General Experimental Workflow for Mass Spectrometric Analysis:

-

DNA Isolation: DNA is extracted from cells or tissues of interest. For example, in human studies, DNA can be isolated from leukocytes obtained from blood samples.[19]

-

DNA Hydrolysis: The DNA is hydrolyzed to release the adducted bases. This can be achieved through enzymatic digestion or acid hydrolysis.

-

Sample Cleanup and Enrichment: The sample is purified to remove interfering substances and to enrich the adduct of interest. This often involves solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20] The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated adduct and its characteristic fragment ions.

-

Quantification: The amount of the adduct is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Sources

- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reaction of mono- and di-functional alkylating agents with nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. ALKYLATING AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. icr.ac.uk [icr.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. The reaction of mustard gas with nucleic acids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The reaction of mustard gas with nucleic acids in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 9. FURTHER STUDIES ON THE ALKYLATION OF NUCLEIC ACIDS AND THEIR CONSTITUENT NUCLEOTIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further studies on the alkylation of nucleic acids and their constituent nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Kinetic studies of DNA interstrand crosslink by nitrogen mustard and p" by Margaret I. Kaminsky [repository.rit.edu]

- 12. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]

- 15. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP0862570B1 - Process for the preparation of 9- (2-hydroxyethoxy)methyl]guanine - Google Patents [patents.google.com]

- 17. WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents [patents.google.com]

- 18. Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of DNA Alkylation by 7-(2-Chloroethyl)guanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)guanine is a critical intermediate in the mechanism of action of various bifunctional alkylating agents, a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning its formation, its subsequent reactions with DNA, and the resultant biological sequelae. We will delve into the formation of the initial N7-guanine monoadduct, its conversion to more complex and cytotoxic lesions such as interstrand cross-links (ICLs), and the cellular responses to this form of DNA damage. This guide is intended to serve as a detailed resource for researchers and professionals in oncology, pharmacology, and drug development, offering insights into the chemistry, biology, and experimental methodologies used to study this important class of DNA adducts.

Introduction: The Significance of Guanine Alkylation in Cancer Therapy

Alkylating agents represent one of the earliest and most enduring classes of anticancer drugs.[1] Their therapeutic efficacy stems from their ability to covalently modify cellular macromolecules, with DNA being the primary target.[2] By forming adducts with DNA bases, these agents disrupt the fundamental processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3]

Among the various nucleophilic sites within DNA, the N7 position of guanine is the most reactive and, therefore, a primary site of alkylation.[4][5] The formation of N7-guanine adducts is a hallmark of treatment with many alkylating agents, including nitrogen mustards.[2][6] While often considered biomarkers of exposure, the biological significance of these adducts can vary.[6] Some N7-guanine adducts are chemically unstable and may not be directly mutagenic.[4] However, in the case of bifunctional agents like nitrogen mustards, the initial formation of a this compound monoadduct is a crucial first step in a cascade of reactions that can lead to highly cytotoxic DNA interstrand cross-links (ICLs).[7]

This guide will focus specifically on the mechanistic journey of this compound, from its genesis following cellular exposure to chloroethylating agents to its ultimate fate and biological impact.

The Genesis of this compound: A Tale of Two Steps

The formation of this compound is not a direct reaction but rather a consequence of the intrinsic reactivity of bifunctional chloroethylating agents, such as nitrogen mustards (e.g., mechlorethamine, melphalan, cyclophosphamide).[3][8] The process is initiated by an intramolecular cyclization.

Step 1: Formation of the Aziridinium Ion

Nitrogen mustards undergo a spontaneous, first-order (SN1) intramolecular cyclization at physiological pH.[3] The nitrogen atom, acting as a nucleophile, attacks the γ-carbon of one of the chloroethyl side chains, displacing a chloride ion. This results in the formation of a highly strained and electrophilic three-membered ring known as an aziridinium cation.[1][8] This cation is the key reactive intermediate responsible for DNA alkylation.[3] The rate of aziridinium ion formation can be influenced by the structure of the nitrogen mustard; for instance, aromatic mustards like melphalan exhibit different kinetics compared to aliphatic mustards like mechlorethamine.[9]

Caption: Activation of a nitrogen mustard to form the reactive aziridinium ion.

Step 2: Nucleophilic Attack by N7-Guanine

The highly electrophilic aziridinium ion is then susceptible to nucleophilic attack by various sites on DNA. The N7 position of guanine, being the most nucleophilic site on the DNA bases, readily attacks the carbon of the aziridinium ring, leading to its opening and the formation of a stable covalent bond.[4][8] This reaction results in the formation of the initial monoadduct: this compound.[10] While other bases can be alkylated (e.g., N3 of adenine), guanine-N7 alkylation is the predominant initial lesion.[2][10]

Caption: Formation of the this compound monoadduct.

The Crucial Second Reaction: From Monoadduct to Interstrand Cross-link

The formation of the this compound monoadduct is often just the beginning. The remaining chloroethyl arm of the original nitrogen mustard molecule can undergo a second, similar activation to form another aziridinium ion.[7] This sets the stage for a second alkylation event, which can lead to several outcomes, the most cytotoxic of which is the formation of an interstrand cross-link (ICL).

This second reaction is a two-step process:

-

Second Aziridinium Ion Formation: The chlorine on the attached ethyl group is displaced by the nitrogen of the mustard, forming a new aziridinium ion tethered to the guanine.

-

Cross-link Formation: This second reactive intermediate can then be attacked by a nucleophilic site on the opposite DNA strand, most commonly the N7 position of another guanine residue.[11] This creates a covalent bridge between the two DNA strands, effectively locking them together.[1]

The formation of ICLs is a relatively rare event compared to the formation of monoadducts, but it is considered the primary lesion responsible for the cytotoxic effects of bifunctional alkylating agents.[1][12] ICLs physically prevent the separation of the DNA duplex, thereby blocking DNA replication and transcription.[12][13] This potent disruption of essential cellular processes ultimately triggers apoptosis.[1]

It is important to note that other types of cross-links can also form, such as intrastrand cross-links (between two bases on the same strand) and DNA-protein cross-links.[8] However, the guanine-N7 to guanine-N7 interstrand cross-link is a major contributor to the therapeutic efficacy of these agents.

Caption: Pathway from this compound to an interstrand cross-link.

Biological Consequences and Cellular Responses

The formation of this compound and the subsequent ICLs elicits a complex cellular response.

Chemical Instability and Depurination

Alkylation at the N7 position of guanine introduces a positive charge into the imidazole ring, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar.[14] This can lead to spontaneous cleavage of this bond, a process known as depurination .[14] Depurination results in the formation of an apurinic (AP) site, which is a non-coding lesion that can stall DNA polymerases and is mutagenic if not repaired.[6]

Imidazole Ring Opening

The positively charged imidazole ring of N7-alkylated guanine is also susceptible to hydrolytic cleavage, leading to the formation of a ring-opened lesion known as a formamidopyrimidine (FAPy) adduct.[7][15] These FAPy lesions are more persistent than the original N7-adduct and can have different mutagenic potential.[6]

DNA Repair Pathways

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA alkylation.

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small base lesions, including some N7-alkylguanines and the AP sites that result from their depurination. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.[16]

-

Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) Pathway: The repair of bulky lesions like ICLs is much more complex and involves the coordinated action of multiple proteins from pathways such as NER and the Fanconi Anemia (FA) pathway.[17] These pathways are essential for cell survival following exposure to cross-linking agents.

The efficiency of these repair pathways can significantly influence a cell's sensitivity to alkylating agents and is a key factor in the development of drug resistance.

Experimental Methodologies

The study of this compound and its derivatives relies on a variety of sophisticated analytical and molecular biology techniques.

Quantification of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.[18][19]

Protocol: LC-MS/MS for 7-(2-hydroxyethyl)guanine (a stable hydrolysis product)

This protocol is adapted for the analysis of N7-(2-hydroxyethyl)guanine (N7-HEG), a stable product formed from this compound, which serves as a surrogate marker.

-

DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from treated cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Hydrolyze the DNA to release the adducted bases. This is typically achieved through neutral thermal hydrolysis to minimize artifactual ring-opening.[15]

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) to purify the adducted bases from the complex mixture of DNA hydrolysates.[15]

-

-

LC Separation:

-

Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate the adducts.

-

-

MS/MS Detection:

-

Couple the HPLC eluent to an electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in the selected reaction monitoring (SRM) mode. For N7-HEG, this involves monitoring the transition of the precursor ion (m/z 196) to a specific product ion (m/z 152).[20]

-

-

Quantification:

-

Generate a standard curve using known amounts of a synthetic N7-HEG standard.

-

Quantify the amount of N7-HEG in the biological samples by comparing their peak areas to the standard curve.

-

Assays for Interstrand Cross-linking

Several methods can be used to detect and quantify ICLs:

-

Denaturing Gel Electrophoresis: This technique relies on the principle that cross-linked DNA cannot be denatured into single strands. DNA is treated with the alkylating agent, subjected to denaturing conditions (e.g., high pH or heat), and then run on an agarose or polyacrylamide gel. The presence of a double-stranded DNA band under denaturing conditions indicates the presence of ICLs.

-

Comet Assay (Single-Cell Gel Electrophoresis): This assay can be adapted to measure ICLs at the single-cell level. The extent of DNA migration out of the nucleus under denaturing conditions is inversely proportional to the degree of cross-linking.

Caption: A typical workflow for the quantification of DNA adducts using LC-MS/MS.

Conclusion and Future Directions

The alkylation of DNA at the N7 position of guanine by chloroethylating agents, leading to the formation of this compound, is a pivotal event in the mechanism of action of many widely used anticancer drugs. While the initial monoadduct can have its own biological consequences, its primary role in the context of bifunctional agents is to serve as a precursor to the highly cytotoxic interstrand cross-link. A thorough understanding of this intricate mechanism, from the initial chemical reactions to the complex cellular responses, is essential for optimizing existing therapies, overcoming drug resistance, and designing the next generation of targeted DNA-damaging agents.

Future research in this field will likely focus on:

-

Developing more sensitive and high-throughput methods for detecting and quantifying specific DNA adducts in clinical samples.

-

Elucidating the precise interplay between different DNA repair pathways in the processing of these lesions.

-

Identifying biomarkers that can predict a patient's response to treatment with alkylating agents.

-

Designing novel drugs that can selectively target cancer cells with specific DNA repair deficiencies.

By continuing to unravel the complexities of this compound-mediated DNA alkylation, the scientific community can pave the way for more effective and personalized cancer treatments.

References

- Benchchem. A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards.

- Millard, J. T., & Romano, L. J. (2010). The formation and biological significance of N7-guanine adducts. PubMed Central (PMC) - NIH.

- The Formation and Biological Significance of N7-Guanine Adducts. PMC - NIH.

- Koberle, B., Tomicic, M. T., & Usanova, S. (2010). Trapping of DNA Nucleotide Excision Repair Factors by Nonrepairable Carcinogen Adducts. AACR Journals.

- Wang, L., Shi, Q., Guo, Z., Qiao, Y., Spitz, M. R., & Wei, Q. (2006). A novel assay to measure the capacity to repair N7-guanine site-specific DNA damage. Cancer Research.

- Souliotis, V. L., Dimopoulos, M. A., & Sfikakis, P. P. (2003). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. AACR Journals.

- Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. PubMed.

- Barbin, A., Laib, R. J., & Bartsch, H. (1985). Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. PubMed.

- Prakash, A. S., et al. (1991). Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone. Biochemical Pharmacology.

- Basu, A. K., & Krishnamurthy, S. (2010). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. NIH.

- The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ResearchGate.

- Goodrich, L. E., et al. (2013). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. NIH.

- Bodell, W. J., et al. (1985). Release of 7-Alkylguanines from N-(2-Chloroethyl)-N′-cyclohexyl-N-nitrosourea-modified DNA by 3-Methyladenine DNA Glycosylase II. AACR Journals.

- Tong, W. P., Ludlum, D. B., & Hartley, J. A. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. PubMed.

- SynThink Research Chemicals. This compound | 22247-87-6.

- Gu, D., et al. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH.

- Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. ResearchGate.

- Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer.

- Brookes, P., & Lawley, P. D. (1961). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed.

- Singh, S., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. ResearchGate.

- Loeber, R., et al. (2008). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. PubMed.

- Wikipedia. Nitrogen mustard.

- Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. PubMed.

- DNA Damage: Alkylation. eScholarship.org.

- Brent, T. P., et al. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. PubMed.

- Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA. ResearchGate.

- Wikipedia. Alkylating antineoplastic agent.

- The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications.

- E-Hefnawy, D., & El-Shishtawy, R. M. (1988). Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. PubMed.

- Chloroethylation of the O-6 position of DNA guanine, its sequelae, and... ResearchGate.

- (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate.

- Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. RSC Publishing.

- Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC - NIH.

- Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. YouTube.

- Robins, P., et al. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase. PubMed.

- Hopkins, P. B., & Millard, J. T. (1985). Formation and Repair of Interstrand Cross-Links in DNA. PMC - PubMed Central.

- Benchchem. Application Notes and Protocols for Quantifying DNA Aducts Formed by Semustine using Mass Spectrometry.

- Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. MDPI.

- Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase. PMC - NIH.

- Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.

- Guanine one-pot synthesis method. Patsnap.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Guanine Adducts in Chloroethylnitrosourea-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethylnitrosoureas (CNUs) are a class of potent alkylating agents utilized in chemotherapy, particularly for brain tumors, due to their ability to cross the blood-brain barrier.[1] Their therapeutic efficacy is intrinsically linked to their ability to induce complex DNA damage, leading to cell cycle arrest and apoptosis.[2][3] This guide provides an in-depth examination of the molecular mechanisms underpinning CNU-induced DNA damage, with a specific focus on the formation and differential roles of guanine adducts. While the O6-(2-chloroethyl)guanine adduct is widely recognized as the primary precursor to cytotoxic interstrand cross-links (ICLs), this document will also elucidate the formation and significance of the 7-(2-chloroethyl)guanine adduct, offering a comprehensive perspective for researchers in oncology and drug development.

Introduction to Chloroethylnitrosoureas (CNUs) and Their Mechanism of Action

CNUs, including agents like carmustine (BCNU) and lomustine (CCNU), exert their cytotoxic effects through the generation of reactive chloroethylating species.[4] These intermediates covalently modify DNA bases, with a notable preference for the nucleophilic centers of guanine.[5] This initial alkylation event sets in motion a cascade of molecular events that culminate in the formation of highly toxic DNA lesions, primarily interstrand cross-links (ICLs).[4][6] ICLs form a covalent bridge between the two strands of the DNA double helix, physically obstructing essential cellular processes such as DNA replication and transcription, ultimately triggering cell death pathways.[3]

The clinical efficacy of CNUs is often tempered by cellular resistance mechanisms, the most prominent of which is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[3][7] Understanding the precise nature of CNU-induced DNA adducts and the cellular responses they elicit is therefore paramount for optimizing their therapeutic use and overcoming resistance.

The Central Role of O6-(2-Chloroethyl)guanine in Cytotoxicity

The predominant mechanism of CNU-induced cell killing is initiated by the alkylation of the O6 position of guanine, forming the O6-(2-chloroethyl)guanine (O6-CEG) adduct.[4][8] This initial lesion is not in itself the final cytotoxic product but serves as a critical intermediate.[9]

Intramolecular Rearrangement and ICL Formation

O6-CEG is an unstable adduct that undergoes a rapid intramolecular cyclization to form a cyclic N1,O6-ethanoguanine intermediate.[10] This intermediate is the direct precursor to the highly cytotoxic ICL. In a subsequent, slower reaction, the N1,O6-ethanoguanine intermediate reacts with the N3 position of a cytosine residue on the complementary DNA strand.[11] This results in the formation of a stable 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)ethane cross-link, which effectively staples the two DNA strands together.[9][12]

Caption: Pathway of dG-dC Interstrand Cross-Link Formation.

The MGMT Repair Pathway: A Key Determinant of Resistance

The cellular protein O6-alkylguanine-DNA alkyltransferase (MGMT) plays a crucial role in mitigating the cytotoxic effects of CNUs.[3][7] MGMT is a "suicide" enzyme that directly repairs the O6-CEG adduct by transferring the chloroethyl group from the guanine to one of its own cysteine residues.[4] This action restores the integrity of the guanine base and prevents the subsequent formation of the ICL.[10] However, this transfer reaction irreversibly inactivates the MGMT protein.[13] Consequently, high levels of MGMT expression in tumor cells can efficiently remove the O6-CEG lesions, conferring significant resistance to CNU therapy.[7][14]

The Role and Significance of this compound

While O6-CEG is the primary driver of cytotoxicity, CNUs also alkylate other nucleophilic sites in DNA, most notably the N7 position of guanine, leading to the formation of this compound (N7-CEG).[2][15] Additionally, N7-(2-hydroxyethyl)guanine is also formed.[15]

Formation and Stability

The N7 position of guanine is highly nucleophilic and is a frequent target for alkylating agents.[5] The formation of N7-CEG is a significant event in terms of the total number of adducts formed.[2] However, N7-guanine adducts are generally less stable than O6-guanine adducts. The positive charge on the imidazole ring of N7-alkylated guanine weakens the N-glycosidic bond, making the adduct susceptible to spontaneous depurination, which results in an abasic site.

Contribution to Cytotoxicity and Mutagenesis

The direct cytotoxic contribution of N7-CEG is considered to be significantly less than that of O6-CEG.[6] Studies have shown that even when conditions favor an increased yield of N7-alkyldeoxyguanosine adducts, the overall cytotoxicity of CNUs is not significantly altered, underscoring the dominance of the O6-alkylation pathway in cell killing.[2]

While N7-guanine adducts are generally not considered to be highly mutagenic, the abasic sites resulting from their depurination can be mutagenic if not properly repaired.[1] There is also evidence for the formation of 1,2-bis(deoxyguanosin-7-yl)ethane, an interstrand cross-link involving the N7 positions of two guanine residues, although this is considered a minor lesion compared to the dG-dC cross-link derived from O6-CEG.[2]

Repair of N7-CEG

Unlike the direct reversal of O6-CEG by MGMT, N7-CEG is primarily repaired through the Base Excision Repair (BER) pathway. In this multi-step process, a DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase, with the final nick being sealed by a DNA ligase.

Caption: Differential Fates of O6- and N7-Chloroethylguanine Adducts.

Experimental Methodologies

The study of CNU-induced DNA damage relies on a variety of sophisticated biochemical and analytical techniques.

Detection of DNA Interstrand Cross-Links

Alkaline Elution Assay

-

Principle: This technique is widely used to measure DNA interstrand cross-links. Cells are lysed on a filter, and the DNA is denatured with an alkaline solution. The rate at which single-stranded DNA elutes from the filter is inversely proportional to its size. DNA containing ICLs renatures more rapidly and is retained on the filter, allowing for quantification of the cross-linking frequency.[7]

-

Protocol Outline:

-

Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine).

-

Expose cells to the CNU agent for a specified duration.

-

Lyse the cells on a polyvinylchloride filter.

-

Wash the filter to remove cellular debris.

-

Elute the DNA with a high pH buffer (e.g., pH 12.1).

-

Collect fractions of the eluate over time.

-

Quantify the radioactivity in the collected fractions and on the filter to determine the elution rate and, consequently, the extent of cross-linking.

-

Quantification of Specific DNA Adducts

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC coupled with various detectors (e.g., UV, fluorescence, mass spectrometry) is a powerful tool for separating and quantifying specific DNA adducts.

-

Protocol Outline for N7-CEG and O6-CEG Analysis:

-

Treat cells or purified DNA with the CNU agent.

-

Isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

-

Hydrolyze the DNA to release the adducted bases (e.g., using mild acid hydrolysis).

-

Inject the hydrolysate into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

-

Elute the adducts using a specific gradient of solvents.

-

Detect and quantify the adducts by comparing their retention times and detector responses to those of authentic synthetic standards.[2]

-

Summary and Future Directions

The cytotoxic activity of chloroethylnitrosoureas is a complex process driven by the formation of various DNA adducts. The data overwhelmingly support a model where the formation of O6-(2-chloroethyl)guanine and its subsequent conversion to a dG-dC interstrand cross-link is the principal cytotoxic event.[6][8] The DNA repair protein MGMT represents a critical line of defense against this damage, and its expression level is a key determinant of tumor cell resistance.[3]

In contrast, this compound, while formed in significant quantities, plays a secondary role in the overall cytotoxicity of CNUs.[2] Its greater chemical instability and distinct repair pathway (BER) differentiate it from the O6-adduct. However, the potential for N7-adducts to contribute to mutagenesis through the formation of abasic sites warrants continued investigation.

Future research in this field should focus on developing strategies to overcome MGMT-mediated resistance, potentially through the co-administration of MGMT inhibitors like O6-benzylguanine.[14] Furthermore, a deeper understanding of the interplay between different DNA repair pathways in processing the spectrum of CNU-induced lesions could unveil new therapeutic vulnerabilities in cancer cells.

| Adduct | Position of Alkylation | Primary Fate | Key Repair Pathway | Contribution to Cytotoxicity |

| O6-(2-chloroethyl)guanine | O6 of Guanine | Rearrangement to dG-dC ICL | MGMT (Direct Reversal) | High |

| This compound | N7 of Guanine | Spontaneous Depurination | Base Excision Repair (BER) | Low |

| Table 1: Comparison of Major Guanine Adducts Formed by CNUs. |

References

-

Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. PubMed. Available at: [Link]

-

DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. PubMed. Available at: [Link]

-

DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. PubMed. Available at: [Link]

-

Repair of O6-(2-chloroethyl)guanine mediates the biological effects of chloroethylnitrosoureas. PMC. Available at: [Link]

-

Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. Available at: [Link]

-

Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. PubMed. Available at: [Link]

-

Repair of O6-(2-chloroethyl)guanine mediates the biological effects of chloroethylnitrosoureas. PubMed. Available at: [Link]

-

DNA Damaging Drugs. PMC. Available at: [Link]

-

Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. PubMed. Available at: [Link]

-

DNA-repair enzymes. ScienceDirect. Available at: [Link]

-

The Role of DNA Adducts in the Cytotoxicity of DNA-Damaging Agents. Journal of the National Cancer Institute. Available at: [Link]

-

Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. PubMed. Available at: [Link]

-

Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. MDPI. Available at: [Link]

-

The Formation and Biological Significance of N7-Guanine Adducts. PMC. Available at: [Link]

-

Chloroethylation of the O-6 position of DNA guanine, its sequelae, and the synergistic cytotoxicity of guanine O-6 methylating and chloroethylating BSHs. ResearchGate. Available at: [Link]

-

Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma. PubMed. Available at: [Link]

-

Potential of O6-methylguanine or O6-benzylguanine in the Enhancement of Chloroethylnitrosourea Cytotoxicity on Brain Tumours. PubMed. Available at: [Link]

-

O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy. PubMed. Available at: [Link]

-

DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC. Available at: [Link]

-

Mechanism of action of the nitrosoureas--V. Formation of O6-(2-fluoroethyl)guanine and its probable role in the crosslinking of deoxyribonucleic acid. PubMed. Available at: [Link]

Sources

- 1. Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repair of O6-(2-chloroethyl)guanine mediates the biological effects of chloroethylnitrosoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repair of O6-(2-chloroethyl)guanine mediates the biological effects of chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potential of O6-methylguanine or O6-benzylguanine in the enhancement of chloroethylnitrosourea cytotoxicity on brain tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]